molecular formula C19H24N2O6 B257635 2-Methoxyethyl 4-[4-(allyloxy)-3-methoxyphenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate

2-Methoxyethyl 4-[4-(allyloxy)-3-methoxyphenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate

Cat. No. B257635
M. Wt: 376.4 g/mol
InChI Key: PYZHBUXOOIZQQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methoxyethyl 4-[4-(allyloxy)-3-methoxyphenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is synthesized through a specific method, and its mechanism of action and biochemical and physiological effects have been studied extensively.

Mechanism of Action

The mechanism of action of 2-Methoxyethyl 4-[4-(allyloxy)-3-methoxyphenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate involves its interaction with specific cellular targets. In cancer cells, this compound has been found to inhibit the activity of specific enzymes that are involved in cell division and growth. This inhibition leads to the induction of apoptosis and the inhibition of angiogenesis.
In Alzheimer's disease, this compound has been found to inhibit the aggregation of amyloid-beta peptides, which are responsible for the formation of amyloid plaques in the brain. This inhibition leads to the prevention of neurodegeneration and cognitive decline.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. In cancer cells, this compound has been found to induce apoptosis, inhibit angiogenesis, and inhibit cell division and growth. In Alzheimer's disease, this compound has been found to prevent the aggregation of amyloid-beta peptides, leading to the prevention of neurodegeneration and cognitive decline.

Advantages and Limitations for Lab Experiments

The advantages of using 2-Methoxyethyl 4-[4-(allyloxy)-3-methoxyphenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate in lab experiments include its high purity and high yield, as well as its potential applications in various fields. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to determine its optimal dosage and administration.

Future Directions

There are many future directions for the study of 2-Methoxyethyl 4-[4-(allyloxy)-3-methoxyphenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate. In the field of medicine, further studies are needed to determine the optimal dosage and administration of this compound for the treatment of cancer and Alzheimer's disease. In the field of agriculture, further studies are needed to determine the optimal dosage and administration of this compound as a potential herbicide and insecticide. Additionally, further studies are needed to determine the potential applications of this compound in other fields, such as materials science and environmental science.

Synthesis Methods

The synthesis of 2-Methoxyethyl 4-[4-(allyloxy)-3-methoxyphenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate involves the reaction of 4-(allyloxy)-3-methoxybenzaldehyde with 2-methoxyethylamine in the presence of a catalyst. The resulting product is then reacted with methyl acetoacetate and ammonium acetate to obtain the final compound. This synthesis method has been optimized to yield high purity and high yield of the compound.

Scientific Research Applications

2-Methoxyethyl 4-[4-(allyloxy)-3-methoxyphenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate has been extensively studied for its potential applications in various fields. In the field of medicine, this compound has shown promising results as an anti-cancer agent. It has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. This compound has also been studied as a potential drug for the treatment of Alzheimer's disease, as it has been found to inhibit the aggregation of amyloid-beta peptides.
In the field of agriculture, this compound has been studied as a potential herbicide. It has been found to inhibit the growth of weeds by interfering with the photosynthesis process. This compound has also been studied as a potential insecticide, as it has been found to inhibit the growth of certain insect pests.

properties

Molecular Formula

C19H24N2O6

Molecular Weight

376.4 g/mol

IUPAC Name

2-methoxyethyl 4-(3-methoxy-4-prop-2-enoxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate

InChI

InChI=1S/C19H24N2O6/c1-5-8-26-14-7-6-13(11-15(14)25-4)17-16(12(2)20-19(23)21-17)18(22)27-10-9-24-3/h5-7,11,17H,1,8-10H2,2-4H3,(H2,20,21,23)

InChI Key

PYZHBUXOOIZQQS-UHFFFAOYSA-N

SMILES

CC1=C(C(NC(=O)N1)C2=CC(=C(C=C2)OCC=C)OC)C(=O)OCCOC

Canonical SMILES

CC1=C(C(NC(=O)N1)C2=CC(=C(C=C2)OCC=C)OC)C(=O)OCCOC

Origin of Product

United States

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